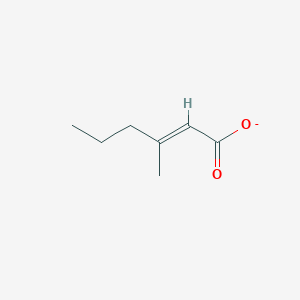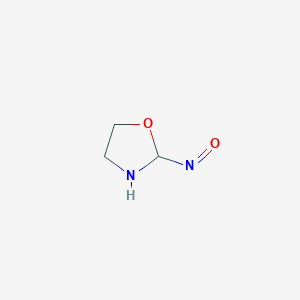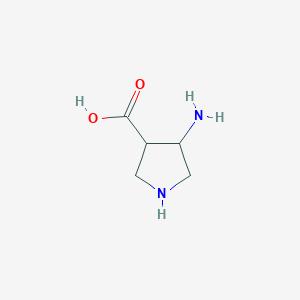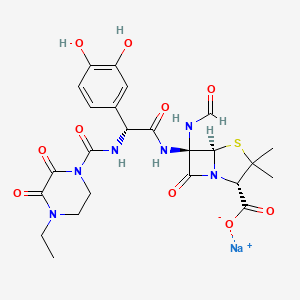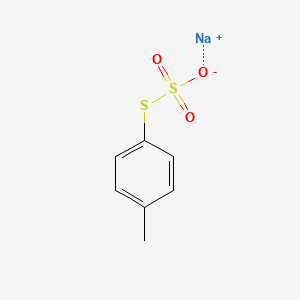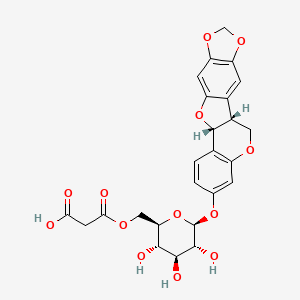
4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylic acid methyl ester is a member of pyrroles.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-Amino-1H-pyrrole-2-carboxylic acid benzyl esters, related to the core structure of the compound , have been synthesized using N-PhF-4-oxoproline benzyl ester, primary and secondary amines, and a catalytic amount of TsOH in THF, indicating potential pathways for derivative synthesis or functional group modification of 4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylic acid methyl ester (Marcotte & Lubell, 2002).
- 4-Hydroxy-1H-pyrrole-2-carboxylic acid benzyl esters were prepared through specific treatment of N-PhF-4-oxoproline benzyl esters with ammonium hydroxide in THF, providing insights into hydroxylation reactions that may be applicable to the compound (Marcotte & Lubell, 2002).
Structural and Supramolecular Chemistry
- Methyl esters similar to 4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylic acid methyl ester, upon reaction with tetracyanoethylene, have formed compounds capable of creating supramolecular structures with one-dimensional channels, potentially allowing the inclusion of large organic and bioorganic molecules. This indicates possible applications in nanotechnology and materials science for encapsulation or delivery systems (Sheverdov et al., 2017).
- Certain pyrrole carboxylate molecules, including ester-substituted ones, form nonplanar structures with specific conformations and are linked into sheets via hydrogen bonding and other interactions, suggesting the potential for designing complex molecular architectures or materials with specific physical properties (Quiroga et al., 2013).
Synthetic Chemistry and Catalysis
- The use of 2-methyl-6-nitrobenzoic anhydride with triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine has been employed to obtain various carboxylic esters in excellent yields, indicating the compound could potentially be synthesized or modified using similar catalytic systems for high-efficiency reactions (Shiina et al., 2002).
Propriétés
Nom du produit |
4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
methyl 4-(2-phenylethylsulfamoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-20-14(17)13-9-12(10-15-13)21(18,19)16-8-7-11-5-3-2-4-6-11/h2-6,9-10,15-16H,7-8H2,1H3 |
Clé InChI |
BEYQYDJJYFDALV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=CC(=CN1)S(=O)(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



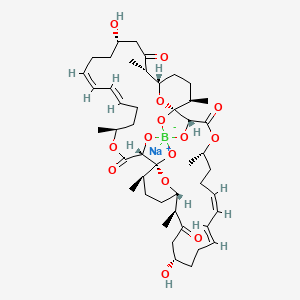
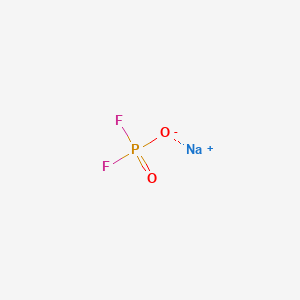
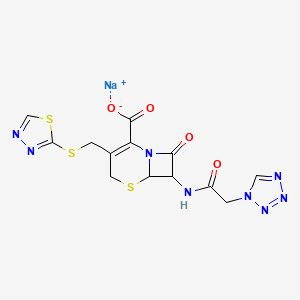
![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)
![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
